molecular formula C17H15N3OS B12878992 N-(3-Phenyl-4,5-dihydro-1H-pyrazole-1-carbothioyl)benzamide CAS No. 89652-19-7

N-(3-Phenyl-4,5-dihydro-1H-pyrazole-1-carbothioyl)benzamide

Cat. No.: B12878992
CAS No.: 89652-19-7
M. Wt: 309.4 g/mol
InChI Key: KNXXLRSRQTZMOK-UHFFFAOYSA-N
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Description

N-(3-Phenyl-4,5-dihydro-1H-pyrazole-1-carbonothioyl)benzamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of a phenyl group, a dihydropyrazole ring, and a benzamide moiety.

Preparation Methods

The synthesis of N-(3-Phenyl-4,5-dihydro-1H-pyrazole-1-carbonothioyl)benzamide typically involves the cyclocondensation of chalcones with hydrazine derivatives. One common method includes the reaction of chalcones with phenylhydrazine in the presence of a catalyst such as acetic acid or DMF (dimethylformamide). The reaction is carried out under reflux conditions, leading to the formation of the dihydropyrazole ring . Industrial production methods may involve the use of more efficient and scalable processes, such as microwave-assisted synthesis, which offers advantages in terms of reaction time and yield .

Chemical Reactions Analysis

N-(3-Phenyl-4,5-dihydro-1H-pyrazole-1-carbonothioyl)benzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and specific temperature and pressure conditions to optimize the reaction yield and selectivity .

Mechanism of Action

The mechanism of action of N-(3-Phenyl-4,5-dihydro-1H-pyrazole-1-carbonothioyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory and analgesic effects. Additionally, it may interact with DNA and proteins, leading to its antimicrobial and anticancer activities .

Properties

CAS No.

89652-19-7

Molecular Formula

C17H15N3OS

Molecular Weight

309.4 g/mol

IUPAC Name

N-(5-phenyl-3,4-dihydropyrazole-2-carbothioyl)benzamide

InChI

InChI=1S/C17H15N3OS/c21-16(14-9-5-2-6-10-14)18-17(22)20-12-11-15(19-20)13-7-3-1-4-8-13/h1-10H,11-12H2,(H,18,21,22)

InChI Key

KNXXLRSRQTZMOK-UHFFFAOYSA-N

Canonical SMILES

C1CN(N=C1C2=CC=CC=C2)C(=S)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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